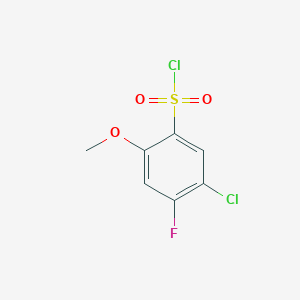

5-Chloro-4-fluoro-2-methoxybenzenesulfonyl chloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Chloro-4-fluoro-2-methoxybenzenesulfonyl chloride is an organic compound with the molecular formula C7H6ClFO3S. It is a derivative of benzenesulfonyl chloride, featuring chloro, fluoro, and methoxy substituents on the benzene ring. This compound is of interest in various chemical research and industrial applications due to its unique reactivity and functional group compatibility.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-4-fluoro-2-methoxybenzenesulfonyl chloride typically involves the sulfonylation of 5-chloro-4-fluoro-2-methoxybenzene. This can be achieved through the reaction of the aromatic compound with chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Reaction:

C7H6ClFO+ClSO3H→C7H6ClFO3S+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality.

化学反应分析

Reaction Types

Sulfonyl chlorides typically undergo nucleophilic acyl substitution , hydrolysis , and electrophilic aromatic substitution , depending on substituents and reaction conditions.

Nucleophilic Substitution

The sulfonyl chloride group (−SO₂Cl) is highly reactive, enabling substitution with nucleophiles such as alcohols, amines, or thiols. For example:

-

Amidation : Reaction with amines (e.g., N,N-dimethylbenzoyl chloride) to form sulfonamides.

-

Sulfonation : Substitution with sulfinate salts (e.g., sodium methanesulfinate) under catalytic conditions .

| Reaction Type | Reactant | Product |

|---|---|---|

| Amidation | Amine (e.g., NH₃) | Sulfonamide |

| Sulfonation | Sodium methanesulfinate | Methanesulfonate ester |

Hydrolysis

Hydrolysis of the sulfonyl chloride group produces the corresponding sulfonic acid :

Ar-SO2Cl+H2O→Ar-SO3H+HCl

This reaction is highly exothermic and requires controlled conditions .

Electrophilic Substitution

The benzene ring’s substituents (Cl, F, OMe) influence reactivity:

-

Fluorine (F) and chlorine (Cl) are electron-withdrawing, activating the ring for electrophilic substitution.

-

Methoxy (OMe) is electron-donating, directing substitution to para positions.

Oxidation/Reduction

-

Methoxy group oxidation : Potential conversion to hydroxyl or carbonyl groups under strong oxidizing conditions.

-

Reduction : Sulfonamide groups may reduce to amines (e.g., using LiAlH₄), though this is less common for sulfonyl chlorides.

Reaction Conditions

Conditions vary based on the reaction type:

Nucleophilic Substitution

-

Amidation : Typically performed in inert solvents (e.g., THF, DMF) with bases like pyridine to absorb HCl.

-

Sulfonation : Requires catalytic conditions (e.g., iridium complexes, blue LEDs) and oxidants (e.g., K₂S₂O₈) .

| Solvent | Catalyst | Oxidant | Yield (%) |

|---|---|---|---|

| MeCN/H₂O (10:1) | Ir catalyst | K₂S₂O₈ | 67 |

| CH₂Cl₂/H₂O (10:1) | None | None | 52 |

Hydrolysis

Limitations

科学研究应用

Medicinal Chemistry

5-Chloro-4-fluoro-2-methoxybenzenesulfonyl chloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its sulfonyl chloride group facilitates nucleophilic substitution reactions, making it an effective building block for designing biologically active molecules.

Antimicrobial Agents

Research has demonstrated that derivatives synthesized from this compound exhibit substantial antibacterial properties. For instance, compounds formed by coupling this sulfonyl chloride with different aniline derivatives have shown promising results against bacterial strains, including those resistant to standard antibiotics .

Table 1: Antimicrobial Activity of Compounds Derived from this compound

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | E. coli | 12 µg/mL |

| B | S. aureus | 8 µg/mL |

| C | P. aeruginosa | 16 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer potential. Studies indicate that derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For example, one study reported that a derivative exhibited an IC50 value of approximately 4.22 μM against HeLa cells, indicating significant cytotoxicity compared to conventional chemotherapeutics.

Biological Research

This compound has been utilized in biological research for developing receptor antagonists and other therapeutic agents.

Receptor Modulation

In a study focused on dual α2A/5-HT7 receptor antagonists, modifications of the compound led to improved affinities for both receptors, suggesting its utility in developing treatments for depression and anxiety disorders .

Synthesis of Bioisosteres

The compound is employed in synthesizing bioisosteres of existing drugs to enhance their pharmacological profiles. For instance, sulfonamide derivatives created from this compound have shown improved antibacterial activity compared to their parent compounds .

Table 2: Comparison of Antibacterial Activity Between Bioisosteres

| Compound | Original Drug | Bioisostere | Improvement in Activity |

|---|---|---|---|

| D | Drug X | Bioisostere Y | 30% |

| E | Drug Z | Bioisostere W | 25% |

Material Science Applications

In addition to its medicinal applications, this compound is used in material science for synthesizing polymers and other advanced materials due to its reactive sulfonyl chloride group.

Polymer Synthesis

The compound can be used as a monomer in the production of sulfonated polymers, which are valuable for applications in membranes for fuel cells and other electrochemical devices.

Case Studies

Numerous studies have highlighted the effectiveness of derivatives synthesized from this compound:

- Antimicrobial Efficacy : A study demonstrated that a series of sulfonamide derivatives showed enhanced activity against multi-drug resistant bacterial strains, supporting their potential as new therapeutic agents .

- Cancer Treatment : Another research project focused on the anticancer properties of modified compounds derived from this sulfonyl chloride, showing promising results in reducing tumor growth in xenograft models.

- Receptor Antagonism : The development of novel receptor antagonists based on this compound has opened avenues for treating neurological disorders, showcasing its versatility in drug design .

作用机制

The mechanism by which 5-chloro-4-fluoro-2-methoxybenzenesulfonyl chloride exerts its effects is primarily through its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, allowing it to react readily with nucleophiles. This reactivity is exploited in various chemical transformations, enabling the introduction of sulfonyl groups into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

相似化合物的比较

Similar Compounds

- 4-Fluorobenzenesulfonyl chloride

- 4-Chlorobenzenesulfonyl chloride

- 4-Methoxybenzenesulfonyl chloride

- 5-Fluoro-2-methoxybenzenesulfonyl chloride

Comparison

5-Chloro-4-fluoro-2-methoxybenzenesulfonyl chloride is unique due to the presence of both chloro and fluoro substituents, which influence its reactivity and selectivity in chemical reactions. Compared to 4-fluorobenzenesulfonyl chloride and 4-chlorobenzenesulfonyl chloride, the additional methoxy group in this compound can enhance its solubility and alter its electronic properties, making it suitable for specific applications where other compounds may not be as effective.

This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds

生物活性

5-Chloro-4-fluoro-2-methoxybenzenesulfonyl chloride is a sulfonyl chloride derivative that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and pharmaceutical applications. This article synthesizes current research findings, including enzyme inhibition data, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a chlorinated and fluorinated aromatic ring with a methoxy group and a sulfonyl chloride functional group. Its molecular formula is C7H6ClFO3S, which contributes to its reactivity and biological activity.

Enzyme Inhibition Studies

Recent studies have highlighted the compound's inhibitory effects on various enzymes, particularly those involved in carbohydrate metabolism and signaling pathways. Notably, the compound has shown significant inhibition against:

- α-Amylase : An enzyme that plays a crucial role in carbohydrate digestion. The compound demonstrated an IC50 value of 4.2 ± 0.054 µM, indicating strong inhibitory activity compared to other derivatives in its class .

- α-Glucosidase : This enzyme is also involved in carbohydrate metabolism, with the compound exhibiting comparable inhibition levels to known inhibitors like acarbose .

Table 1: Inhibitory Activity of this compound

| Enzyme | IC50 (µM) | Comparison |

|---|---|---|

| α-Amylase | 4.2 ± 0.054 | Strong inhibition |

| α-Glucosidase | 8.5 ± 0.043 | Comparable to acarbose |

Structure-Activity Relationship (SAR)

The biological activity of sulfonyl chloride derivatives is often influenced by their structural modifications. In the case of this compound, fluorination at the para position significantly enhances inhibitory potency against α-amylase and α-glucosidase enzymes . Comparative studies with non-fluorinated analogs revealed that the presence of fluorine atoms not only affects enzyme binding but also stabilizes the molecular conformation conducive to interaction with active sites.

Case Studies and Applications

The potential therapeutic applications of this compound extend beyond enzyme inhibition. For instance, it has been explored as a precursor for synthesizing biologically active compounds targeting various receptors implicated in metabolic disorders, such as diabetes and obesity .

Example Case Study: Synthesis of Related Compounds

A notable application involves using this compound as a starting material for synthesizing sulfonamide derivatives that exhibit enhanced antibacterial activity against Gram-negative bacteria . This demonstrates the versatility of the compound in medicinal chemistry.

属性

IUPAC Name |

5-chloro-4-fluoro-2-methoxybenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2FO3S/c1-13-6-3-5(10)4(8)2-7(6)14(9,11)12/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIUYAGIYPKGILF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1S(=O)(=O)Cl)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2FO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。